

Pamapimod-d4: A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	Pamapimod-d4	
Cat. No.:	B12416052	Get Quote

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide to **Pamapimod-d4**, a deuterated analog of the p38 MAP kinase inhibitor, Pamapimod. This guide details its chemical properties, mechanism of action, and summarizes key preclinical and clinical findings. Furthermore, it offers detailed experimental protocols for the evaluation of Pamapimod and similar compounds.

Core Compound Details: Pamapimod-d4

This section provides the essential chemical and physical data for **Pamapimod-d4**.

Property	Value	Citation(s)	
CAS Number	1246814-57-2	[1][2]	
Molecular Weight	410.41 g/mol	[1]	
Molecular Formula	C19H16D4F2N4O4	[1]	
IUPAC Name	6-(2,4-difluorophenoxy)-8- methyl-2-[(1,1,5,5- tetradeuterio-1,5- dihydroxypentan-3- yl)amino]pyrido[2,3- d]pyrimidin-7-one	[1]	
Synonyms	Labeled Pamapimod	[1]	



For comparative purposes, the properties of the non-deuterated form, Pamapimod, are provided below.

Property	Value	Citation(s)
CAS Number	449811-01-2	[3][4]
Molecular Weight	406.39 g/mol	[4]
Molecular Formula	C19H20F2N4O4	[3][4]
Synonyms	R-1503, Ro-4402257	[4]

Mechanism of Action and Preclinical Data

Pamapimod is a selective inhibitor of the α -isoform of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway plays a crucial role in the production of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF- α) and interleukin-1 beta (IL-1 β). By inhibiting p38 α MAPK, Pamapimod effectively reduces the downstream signaling cascade that leads to the expression of these inflammatory mediators.

In Vitro Potency and Selectivity

Pamapimod has demonstrated potent and selective inhibition of p38 MAPK isoforms and downstream cellular events.

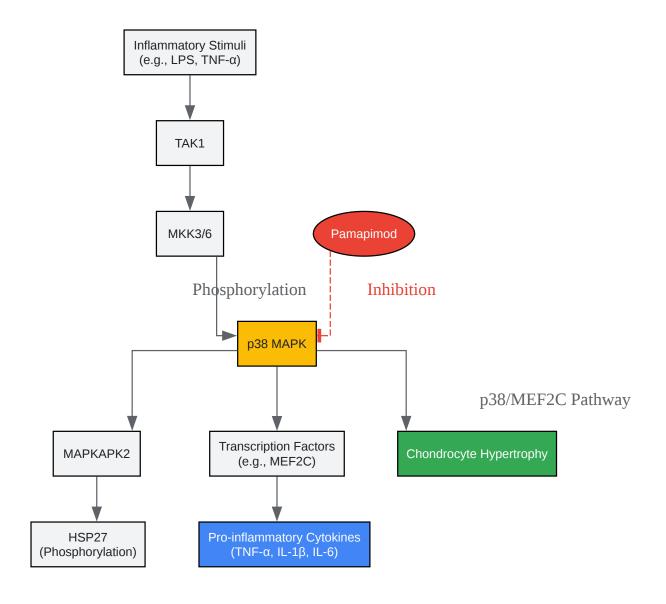


Assay Type	Target/Cell Line	Endpoint	IC50 / EC50	Citation(s)
Enzymatic Assay	ρ38α ΜΑΡΚ	Kinase Activity	14 nM	[4]
р38β МАРК	Kinase Activity	480 nM	[4]	
р38у МАРК	Kinase Activity	No Activity	[4]	
р38δ МАРК	Kinase Activity	No Activity	[4]	
Cellular Assay	THP-1 Cells	LPS-stimulated TNF-α secretion	25 nM	[4]
Human Whole Blood	LPS-stimulated TNF-α production	0.40 μΜ	[4]	
Human Whole Blood	LPS-stimulated IL-1β production	0.10 μΜ	[4]	

Signaling Pathway Inhibition

Pamapimod's primary mechanism of action is the inhibition of the p38 MAPK signaling pathway. This pathway is a key regulator of cellular responses to inflammatory stimuli.





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Figure 1: Pamapimod's Inhibition of the p38 MAPK Signaling Pathway.

Clinical Trial Data

Pamapimod has been evaluated in clinical trials for the treatment of rheumatoid arthritis (RA). The following table summarizes key findings from a Phase II study comparing Pamapimod monotherapy to methotrexate (MTX).



Treatment Group (12 weeks)	ACR20 Response Rate	Citation(s)
Pamapimod 50 mg daily	23%	[3]
Pamapimod 150 mg daily	18%	[3]
Pamapimod 300 mg daily	31%	[3]
Methotrexate (7.5-20 mg weekly)	45%	[3]

The study concluded that Pamapimod was not as effective as methotrexate in treating active RA.[3] Another study in patients with an inadequate response to MTX also showed no significant improvement in efficacy outcomes for Pamapimod compared to placebo.

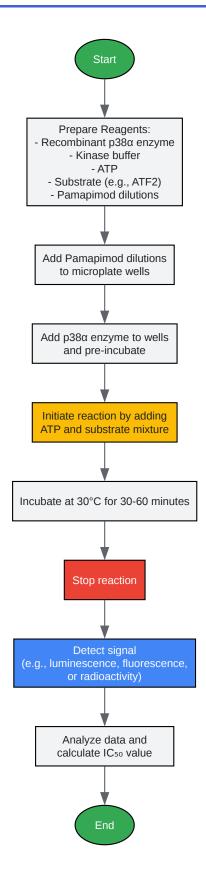
Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of p38 MAPK inhibitors like Pamapimod.

In Vitro p38α Kinase Activity Assay

This protocol describes a method to determine the in vitro inhibitory activity of a compound against p38α MAPK.





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Figure 2: General workflow for an in vitro p38 MAPK kinase assay.



Methodology:

Reagent Preparation:

- Prepare a kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
- Dilute recombinant active p38α enzyme in kinase buffer to the desired concentration.
- Prepare a stock solution of ATP and a suitable substrate (e.g., ATF2) in kinase buffer.
- Perform serial dilutions of Pamapimod in DMSO, followed by a final dilution in kinase buffer.

Assay Procedure:

- To the wells of a microplate, add the diluted Pamapimod or vehicle control (DMSO).
- Add the diluted p38α enzyme to each well and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
- Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
- Incubate the plate at 30°C for 30-60 minutes.
- Stop the reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step.

· Signal Detection:

 Detect the amount of substrate phosphorylation using a suitable method. This can be based on luminescence (e.g., ADP-Glo[™]), fluorescence resonance energy transfer (FRET), or incorporation of radioactive ³²P-ATP.

Data Analysis:

 Calculate the percent inhibition for each Pamapimod concentration relative to the vehicle control.



 Plot the percent inhibition against the logarithm of the Pamapimod concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Assay for Inhibition of TNF-α Production

This protocol outlines a method to measure the inhibitory effect of Pamapimod on TNF- α production in a human monocytic cell line (THP-1) stimulated with lipopolysaccharide (LPS).

Methodology:

- · Cell Culture and Plating:
 - Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2-mercaptoethanol, and antibiotics.
 - \circ Plate the cells in a 96-well plate at a density of approximately 5 x 10⁴ cells per well.
- · Compound Treatment and Stimulation:
 - Prepare serial dilutions of Pamapimod in culture medium.
 - Add the diluted Pamapimod or vehicle control to the appropriate wells.
 - Stimulate the cells by adding LPS to a final concentration of 1 μg/mL.
 - Incubate the plate for 17 hours at 37°C in a humidified CO₂ incubator.
- TNF-α Measurement:
 - After incubation, centrifuge the plate to pellet the cells.
 - Carefully collect the culture supernatant.
 - Measure the concentration of human TNF-α in the supernatant using a commercially available ELISA or HTRF assay kit, following the manufacturer's instructions.
- Data Analysis:



- Calculate the percent inhibition of TNF-α production for each Pamapimod concentration compared to the LPS-stimulated vehicle control.
- Determine the EC₅₀ value by plotting the percent inhibition against the logarithm of the Pamapimod concentration.

Western Blot for Phospho-HSP27

This protocol describes how to assess the inhibition of p38 MAPK activity in cells by measuring the phosphorylation of its downstream substrate, Heat Shock Protein 27 (HSP27).

Methodology:

- Cell Treatment and Lysis:
 - Plate a suitable cell line (e.g., HEK293) and grow to confluence.
 - Pre-treat the cells with various concentrations of Pamapimod or vehicle for 1 hour.
 - Stimulate the p38 MAPK pathway with a suitable agonist (e.g., sodium arsenite, 250 μM for 30 minutes).
 - Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification and Electrophoresis:
 - Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
 - Denature the protein samples by boiling in SDS-PAGE sample buffer.
 - Separate the proteins by size by running the samples on a polyacrylamide gel.
- Immunoblotting:
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.



- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated HSP27 (e.g., phospho-Ser78/82) overnight at 4°C.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
 - To ensure equal protein loading, strip the membrane and re-probe with an antibody for total HSP27 or a housekeeping protein like actin.
 - Quantify the band intensities to determine the ratio of phosphorylated HSP27 to total HSP27.

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